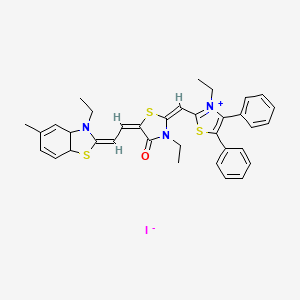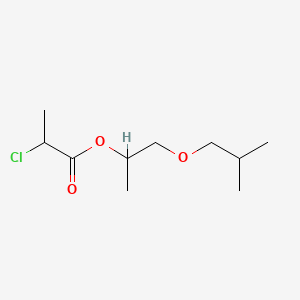
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester is a chemical compound with a complex structure It is an ester derivative of propanoic acid, featuring a chlorine atom and a branched alkoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester typically involves esterification reactions. One common method is the reaction of 2-chloropropanoic acid with 1-methyl-2-(2-methylpropoxy)ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired ester in high purity.
化学反应分析
Types of Reactions
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-chloropropanoic acid and 1-methyl-2-(2-methylpropoxy)ethanol.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ester can be oxidized under strong oxidative conditions to form corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Substitution: Nucleophiles like NaOH, KOH, or amines, solvents like ethanol or methanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 2-chloropropanoic acid and 1-methyl-2-(2-methylpropoxy)ethanol.
Substitution: Various substituted propanoic acid derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids and alcohols.
科学研究应用
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in designing ester prodrugs that can improve the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Propanoic acid, 2-chloro-, methyl ester: Similar structure but with a simpler alkoxy group.
Propanoic acid, 2-chloro-, ethyl ester: Another ester derivative with an ethyl group instead of the branched alkoxy group.
Propanoic acid, 2-methyl-, ethyl ester: A methyl-substituted propanoic acid ester with different reactivity.
Uniqueness
Propanoic acid, 2-chloro-, 1-methyl-2-(2-methylpropoxy)ethyl ester is unique due to its branched alkoxy group, which can influence its physical and chemical properties. This structural feature can affect its solubility, reactivity, and interactions with other molecules, making it distinct from simpler ester derivatives.
属性
CAS 编号 |
67969-81-7 |
|---|---|
分子式 |
C10H19ClO3 |
分子量 |
222.71 g/mol |
IUPAC 名称 |
1-(2-methylpropoxy)propan-2-yl 2-chloropropanoate |
InChI |
InChI=1S/C10H19ClO3/c1-7(2)5-13-6-8(3)14-10(12)9(4)11/h7-9H,5-6H2,1-4H3 |
InChI 键 |
KBLCCQZNLNBPCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COCC(C)OC(=O)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


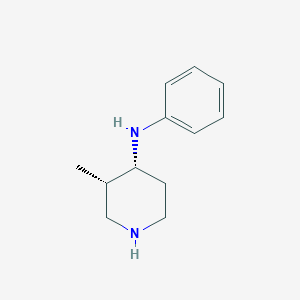


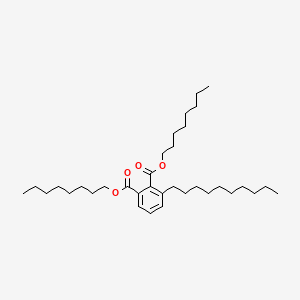
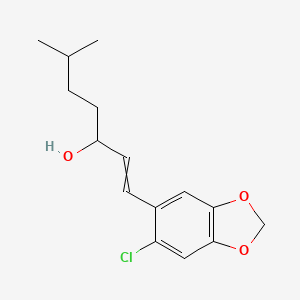
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)
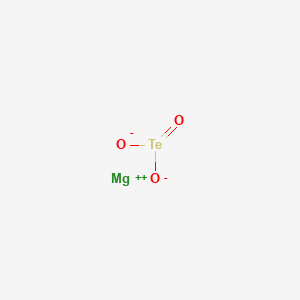
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-](/img/structure/B13812701.png)
![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)
![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)
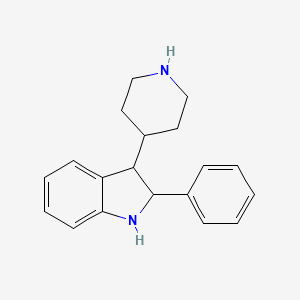
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)
![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
